4SC-202 free base, also known as domatinostat, is a small molecule compound classified as an inhibitor of histone deacetylase class I and lysine-specific demethylase 1. It is primarily investigated for its potential therapeutic applications in treating advanced hematologic malignancies, particularly myelodysplastic syndromes. The compound's chemical formula is , with a molecular weight of approximately 447.51 g/mol. Its structure comprises a phenylpyrazole skeleton, which is characteristic of this class of compounds .
The synthesis may involve various reagents and solvents, with conditions optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to analyze the purity of the synthesized compound.
The molecular structure of 4SC-202 features a complex arrangement that includes multiple rings and functional groups:
Key structural data includes:
4SC-202 primarily acts through inhibition of histone deacetylases and lysine-specific demethylase 1, leading to alterations in gene expression associated with cancer cell proliferation and survival.
The compound has been shown to induce apoptosis in various cancer cell lines by modulating pathways such as NF-kB signaling. It can also cause G2/M cell cycle arrest, which is critical in preventing cancer cell division . The detailed reaction mechanisms often involve complex interactions with cellular proteins and pathways that regulate apoptosis and cell cycle progression.
The mechanism of action for 4SC-202 involves:
Research indicates that down-regulation of heme oxygenase-1 enhances the sensitivity of cancer cells to 4SC-202 treatment, indicating a potential biomarker for response .
Key physical properties include:
Relevant chemical properties include:
4SC-202 has been primarily investigated for its potential applications in oncology, specifically for treating myelodysplastic syndromes and other hematologic malignancies. Clinical trials have demonstrated its safety profile and anti-tumor activity, making it a candidate for further development in targeted cancer therapies . Additionally, its role as an epigenetic modulator opens avenues for research into its effects on other malignancies and potential combination therapies with existing treatments.
The development of 4SC-202 (domatinostat) emerged from the compelling preclinical rationale for simultaneously targeting histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1/KDM1A). This dual-inhibitory approach addresses the frequent functional crosstalk between these epigenetic regulators in cancer pathogenesis. LSD1 and class I HDACs (particularly HDAC1/2) form part of the CoREST repressor complex, which silences tumor suppressor genes (TSGs) through coordinated histone tail modifications: LSD1 demethylates H3K4me2 (an activation mark), while HDACs remove acetyl groups from H3K27 (a repression mark) [4] [5]. In triple-negative breast cancer (TNBC), this complex drives metastasis by suppressing epithelial differentiation genes like CDH1 (E-cadherin) [7]. Dual inhibition disrupts this repressive machinery, leading to:
Structurally, 4SC-202 integrates a hydroxamic acid moiety (zinc-binding pharmacophore for HDAC inhibition) linked to a tranylcypromine derivative (LSD1 inhibitory cap group). This design enables simultaneous targeting within a single molecule, overcoming pharmacokinetic limitations of combination therapies [3].
Class I HDACs (HDAC1, 2, 3, 8) and LSD1 are overexpressed or dysregulated across malignancies, including colorectal cancer (CRC), pancreatic ductal adenocarcinoma (PDAC), and TNBC:
Table 1: Oncogenic Functions of Class I HDACs and LSD1
Target | Function in Cancer | Consequence of Dysregulation |
---|---|---|
HDAC1 | Core component of NuRD/Sin3/CoREST repressor complexes; deacetylates H3K27 | Silencing of TSGs (CDKN1A, BRCA1); impaired DNA repair |
HDAC2 | Regulates Wnt/β-catenin signaling; stabilizes transcription factors | Enhanced proliferation and stemness |
HDAC3 | Modulates AKT/mTOR signaling; deacetylates non-histone proteins (e.g., p53) | Apoptosis evasion; metabolic reprogramming |
LSD1 | Demethylates H3K4me1/2; interacts with oncogenic transcription factors (e.g., FOXM1) | Stemness maintenance; epithelial-mesenchymal transition (EMT) |
In CRC, LSD1 sustains AKT activity and promotes EMT in PIK3CA-mutant tumors [3]. In PDAC, LSD1 and HDAC1 coordinately stabilize FOXM1—a master regulator of stemness, oxidative stress response, and DNA repair—enabling chemotherapy resistance [8]. Global epigenetic analyses reveal that class I HDAC/LSD1 co-overexpression correlates with poor prognosis, reinforcing their therapeutic relevance [9].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: